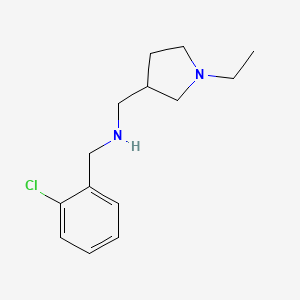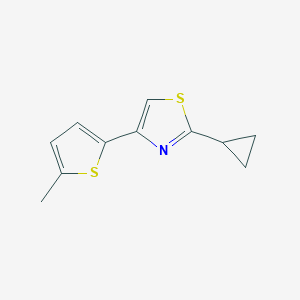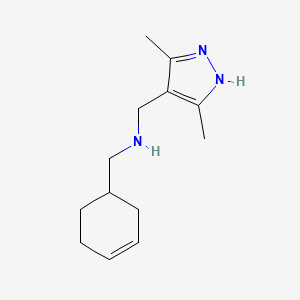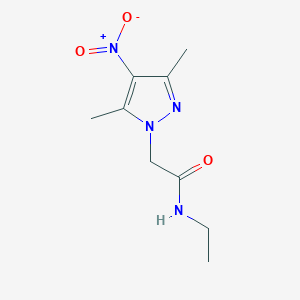![molecular formula C11H14N4OS B14914378 n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is a chemical compound that belongs to the class of thienopyrimidines Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the reactants to facilitate the cyclization process .
Another synthetic route involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .
Applications De Recherche Scientifique
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: It has been studied for its potential as an inhibitor of various enzymes and biological pathways.
Mécanisme D'action
The mechanism of action of n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
- Thieno[3,2-d]pyrimidin-4-amine
- Thieno[2,3-d]pyrimidin-4(3H)-one
- 2-Amino-thiophene-3-carboxylate derivatives
Uniqueness
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness can result in different biological activities and chemical reactivity compared to other thienopyrimidine derivatives. Its potential as a versatile building block for synthesizing more complex molecules further highlights its importance in scientific research .
Propriétés
Formule moléculaire |
C11H14N4OS |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
N-propan-2-yl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide |
InChI |
InChI=1S/C11H14N4OS/c1-7(2)15-9(16)5-12-10-8-3-4-17-11(8)14-6-13-10/h3-4,6-7H,5H2,1-2H3,(H,15,16)(H,12,13,14) |
Clé InChI |
FJUWCPCKUGAAPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)CNC1=C2C=CSC2=NC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)


![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)


![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)





